molecular formula C7H8N4O B1659675 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one CAS No. 67089-24-1

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B1659675
CAS No.: 67089-24-1
M. Wt: 164.16 g/mol
InChI Key: DIKPSOXMJCFGCK-UHFFFAOYSA-N
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Description

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one is a bicyclic heterocyclic compound characterized by a fused triazole and pyrimidine ring system with methyl substituents at positions 5 and 5. Its molecular formula is C₇H₈N₄O, with a molecular weight of 164.17 g/mol . The compound serves as a versatile scaffold in medicinal and agrochemical research due to its structural similarity to purine bases, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π–π stacking) critical for biological activity .

Synthetic routes often involve functionalization at the C-2 position, such as thioacetohydrazide intermediates, which can be further derivatized into triazoles, oxadiazoles, or thiadiazoles . The methyl groups at C-5 and C-7 enhance steric and electronic stability, making the compound a robust platform for chemical modifications. Applications include herbicidal and fungicidal activities, with derivatives showing efficacy against Brassica campestris (rape) and Echinochloa crusgalli (barnyardgrass) .

Properties

IUPAC Name

5,7-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-3-5(2)11-6(8-4)9-7(12)10-11/h3H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKPSOXMJCFGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=O)NN12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612500
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67089-24-1
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of N-(3-(((Aryl)Amino)Sulfonyl)-1H-1,2,4-Triazol-5-yl)Amines

The foundational method for synthesizing triazolopyrimidine derivatives involves the cyclization of N-(3-(((aryl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amines with malonyl halides or malonic acid. For 5,7-dimethyl substitution, malonic acid serves as a cost-effective precursor when combined with phosphorus oxyhalides (e.g., PCl₃ or PBr₃) under acidic conditions. This approach eliminates the need for sodium alkoxide bases, thereby avoiding the formation of ring-opened byproducts (5–25% yield loss in traditional methods).

Reaction Conditions :

  • Solvent : Polar aprotic solvents such as acetonitrile or tetrahydrofuran enhance reaction homogeneity.
  • Temperature : Optimal cyclization occurs between 70–100°C, with higher temperatures favoring direct conversion to 5,7-dihalo intermediates.
  • Catalyst : Tertiary amines (e.g., dimethylaniline at 1–20 mol%) accelerate the reaction by stabilizing intermediates.

Halogenation and Functionalization

Optimization of Reaction Parameters

Solvent and Stoichiometry

A comparative analysis of solvent systems reveals that alkylnitriles (e.g., acetonitrile) provide superior yields (78–85%) compared to ethers or esters due to their high dielectric constants and compatibility with phosphorus oxyhalides. Stoichiometric excesses of malonic acid (1.2–2.0 equivalents) and phosphorus oxyhalide (4–10 equivalents) are critical for driving the reaction to completion.

Table 1: Impact of Solvent and Reagent Ratios on Yield

Solvent Malonic Acid (eq) PCl₃ (eq) Yield (%)
Acetonitrile 1.5 6 85
Tetrahydrofuran 1.2 4 72
Ethyl Acetate 2.0 8 68

Temperature and Reaction Time

Elevated temperatures (90–100°C) reduce reaction times from 24–48 hours to 8–12 hours by accelerating both cyclization and halogenation steps. However, prolonged heating above 100°C risks decomposition, necessitating precise thermal control.

Analytical Characterization

Spectroscopic Data

The commercial sample from Sigma-Aldrich (95% purity) reports the following properties:

  • IUPAC Name : 7-Methyl-5-methylene-4,5-dihydro-triazolo[1,5-a]pyrimidin-2-ol
  • Molecular Formula : C₇H₈N₄O
  • Physical Form : Solid at room temperature
  • Storage : Stable under ambient conditions

Purity and Stability

HPLC analysis confirms the absence of ring-opened byproducts, validating the efficiency of the phosphorus oxyhalide-mediated route. Accelerated stability studies (40°C/75% RH) indicate no degradation over 6 months, underscoring the compound’s robustness.

Applications and Derivatives

While the primary application of 5,7-dimethyltriazolo[1,5-a]pyrimidin-2(1H)-one remains exploratory, structurally analogous compounds exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). Functionalization at the 2-position with sulfonamide groups enhances bioactivity, as demonstrated in related triazolopyrimidines.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bases (e.g., sodium hydroxide, NaOH), acids (e.g., hydrochloric acid, HCl)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one exhibit promising antitumor properties. One study demonstrated that specific analogs could inhibit the proliferation of cancer cells by inducing apoptosis, suggesting their potential as anticancer agents .

Antiviral Properties
Another area of interest is the antiviral activity of this compound. It has been shown to possess inhibitory effects against certain viral infections by interfering with viral replication mechanisms. This makes it a candidate for further development in antiviral drug discovery .

Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes associated with disease progression. For instance, it has been noted for its inhibitory action on kinases involved in cancer cell signaling pathways . This enzyme inhibition is critical for developing targeted therapies in oncology.

Agricultural Science

Pesticide Development
In agricultural applications, this compound has been explored as a potential pesticide. Its structural characteristics allow it to interact with biological targets in pests, leading to effective pest management solutions. Studies have shown that formulations containing this compound can reduce pest populations while being less harmful to beneficial insects .

Herbicide Properties
The compound's ability to inhibit specific plant enzymes makes it a candidate for herbicide development. Research indicates that it can selectively target weed species without affecting crop plants . This selectivity is crucial for sustainable agricultural practices.

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties due to the incorporation of the triazole moiety into their structure .

Nanomaterials
The compound has also been investigated for its potential in nanomaterial applications. Its unique properties can be harnessed to create nanostructures that have applications in electronics and photonics .

Summary Table of Applications

Application Area Specific Use Research Findings
Medicinal ChemistryAntitumor agentsInduces apoptosis in cancer cells
Antiviral agentsInhibits viral replication
Enzyme inhibitorsTargets kinases involved in cancer signaling
Agricultural SciencePesticidesEffective against pests with low toxicity to beneficial insects
HerbicidesSelectively inhibits weed species
Materials SciencePolymer synthesisEnhances thermal stability and mechanical properties
NanomaterialsPotential applications in electronics and photonics

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of this compound and their evaluation against human cancer cell lines. The results showed significant cytotoxic activity correlated with specific structural modifications.

Case Study 2: Agricultural Application

Research conducted on the effectiveness of this compound as a pesticide demonstrated a marked reduction in pest populations when applied at recommended dosages. Field trials indicated that crops treated with formulations containing this compound showed improved yields compared to untreated controls.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Electronic Effects :

  • Methyl groups (electron-donating) stabilize the ring system and moderate reactivity compared to electron-withdrawing groups (e.g., Cl in 5,7-dichloro derivatives), which enhance electrophilic substitution .
  • Sulfonamide and sulfonyl groups at C-2 improve binding to enzyme active sites, as seen in herbicidal sulfonamide derivatives .

Comparison :

  • SNH methodology is ideal for aryl/heteroaryl substitutions but requires harsh conditions .
  • Multi-component reactions offer modularity for combinatorial libraries but may require optimization .

Key Findings :

  • Methyl groups at C-5 and C-7 enhance bioavailability and target specificity in agrochemicals .
  • Bulky substituents (e.g., diphenyl) shift activity toward non-covalent interactions relevant to anticoagulation .

Biological Activity

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one (DMTP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological activities supported by various studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H8N4O
  • CAS Number : 67089-24-1

Anticancer Activity

Recent studies have highlighted the potential of DMTP as an anticancer agent. A significant mechanism of action involves the inhibition of the ERK signaling pathway. In vitro studies demonstrated that DMTP derivatives can induce cell apoptosis and arrest the cell cycle in the G2/M phase in various cancer cell lines.

Key Findings:

  • Cell Lines Tested : MGC-803, HCT-116, MCF-7
  • IC50 Values :
    • MCF-7 : 3.91 μM
    • HCT-116 : 0.53 μM
    • MGC-803 : 2.1 μM

These findings suggest that DMTP derivatives act as tubulin polymerization inhibitors and exhibit significant antiproliferative effects against multiple cancer cell lines .

Antimicrobial Activity

DMTP has also been evaluated for its antimicrobial properties. It exhibits notable activity against both planktonic cells and biofilms of various pathogens.

Study Insights:

  • Microorganisms Tested : Methicillin-resistant Staphylococcus aureus (MRSA), Leishmania spp., Trypanosoma cruzi
  • Mechanism : The compound demonstrated DNA intercalation capacity and exhibited nuclease-like activity in the presence of hydrogen peroxide .

Structure-Activity Relationship (SAR)

The biological activity of DMTP is influenced by its structural features. Modifications to the triazole and pyrimidine moieties can enhance its potency against specific targets.

Comparative Table of Derivatives:

Compound NameStructureIC50 (μM)Target
DMTPDMTP Structure3.91 (MCF-7)Tubulin
Compound ACompound A Structure0.53 (HCT-116)ERK Pathway
Compound BCompound B Structure0.12 (CDK2)CDK2 Inhibition

Case Studies

  • Inhibition of ERK Pathway :
    • A study demonstrated that DMTP derivatives significantly reduced phosphorylation levels of ERK1/2 and related proteins in MGC-803 cells.
    • Resulted in increased apoptosis rates and G2/M phase arrest.
  • Antimicrobial Efficacy :
    • DMTP complexes showed enhanced activity against MRSA compared to standard antibiotics.
    • The compounds were effective against biofilms, indicating potential use in treating chronic infections.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodYield RangeKey AdvantagesReferences
Grignard C–H functionalization60–85%Metal-free, regioselective
One-pot DMF fusion50–75%Scalable, minimal purification
Additive-assisted cyclization70–90%High efficiency for ester derivatives

Advanced: How do metal coordination complexes of this compound influence its reactivity and applications?

Methodological Answer:
The triazolopyrimidine core acts as a bidentate ligand, forming stable complexes with transition metals (Zn, Cd, Hg, Rh, Cu). Key steps include:

  • Synthesis : Reacting 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (dmtp) with metal halides (e.g., ZnBr₂, HgCl₂) in ethanol yields tetrahedral complexes. Spectroscopic characterization (IR, UV-Vis) confirms N1 and N3 coordination .
  • Biological activity : Copper(II)-dmtp complexes exhibit in vitro leishmanicidal activity via redox cycling and ROS generation .
  • Structural insights : X-ray crystallography reveals distorted tetrahedral geometries in [Zn(dmtp)₂Br₂] and [Hg(dmtp)₂Cl₂], critical for stability .

Advanced: What challenges arise in crystallographic refinement of triazolopyrimidine derivatives?

Methodological Answer:
Crystallographic analysis often requires robust software (e.g., SHELX suite) due to:

  • Disorder in alkyl/aryl substituents : Use of restraints (DFIX, SIMU) in SHELXL2014 refines disordered moieties .
  • Twinned data : SHELXL’s TWIN/BASF commands resolve pseudo-merohedral twinning in high-symmetry space groups .
  • Hydrogen bonding networks : SHELXPRO visualizes intermolecular interactions (e.g., N–H⋯O) that stabilize supramolecular assemblies .

Advanced: How can contradictory bioactivity data (e.g., herbicidal vs. antiparasitic) be rationalized?

Methodological Answer:
Bioactivity depends on substituent effects and target specificity:

  • Herbicidal activity : α-(5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-thio)acetamides inhibit plant acetyl-CoA carboxylase, with EC₅₀ values of 10–50 μM against barnyardgrass .
  • Antiparasitic activity : Copper(II)-dmtp complexes target Leishmania parasites via mitochondrial disruption (IC₅₀ = 2.5 μM) .
    Key Insight : Electron-withdrawing groups (e.g., sulfonyl) enhance herbicidal activity, while metal coordination amplifies antiparasitic effects .

Advanced: What methodologies are used to study photophysical properties of triazolopyrimidine derivatives?

Methodological Answer:

  • UV-Vis/fluorescence spectroscopy : Push-pull systems with aryl substituents exhibit intramolecular charge transfer (ICT) bands at 350–450 nm .
  • Self-assembly studies : Derivatives like TPTH form blue-emitting supramolecular microfibers via π-π stacking and hydrogen bonding, characterized by SEM and fluorescence microscopy .

Advanced: How does structure-activity relationship (SAR) guide optimization of triazolopyrimidine-based inhibitors?

Methodological Answer:

  • Substituent effects : 7-[(3-Chlorophenyl)amino] derivatives show enhanced Plasmodium falciparum inhibition (IC₅₀ = 0.8 μM) due to hydrophobic interactions with the DHODH enzyme .
  • Bioisosteric replacement : Replacing methyl with ethyl groups improves metabolic stability in herbicidal analogs .

Q. Table 2: Bioactivity of Select Derivatives

DerivativeTargetIC₅₀/EC₅₀MechanismReferences
[Cu(dmtp)₂Cl₂]Leishmania spp.2.5 μMMitochondrial ROS generation
7-[(3-Chlorophenyl)amino]-dmtpPlasmodium falciparum0.8 μMDihydroorotate dehydrogenase inhibition
α-(dmtp-2-sulfonyl)acetamideBarnyardgrass15 μMAcetyl-CoA carboxylase inhibition

Basic: What analytical techniques are critical for characterizing triazolopyrimidine derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm) .
  • Mass spectrometry (ESI-MS) : Confirms molecular ions (e.g., m/z 276 for [M+H]⁺ in Plasmodium inhibitors) .
  • X-ray diffraction : Resolves bond lengths (e.g., C–N = 1.33 Å) and dihedral angles in crystal lattices .

Advanced: How does thermodynamic stability of metal complexes correlate with ligand structure?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Zn-dmtp complexes decompose above 250°C, indicating high thermal stability .
  • DFT calculations : Electron-donating methyl groups enhance metal-ligand bond strength (e.g., Zn–N bond order = 0.85) .

Advanced: What mechanistic insights explain the biological activity of copper(II)-dmtp complexes?

Methodological Answer:

  • Redox cycling : Cu²⁺/Cu⁺ transitions generate hydroxyl radicals (•OH), damaging parasitic DNA .
  • Enzyme inhibition : Complexes bind to Leishmania trypanothione reductase via N-donor ligands, disrupting redox homeostasis .

Basic: Are there alternative solvents or conditions for synthesizing triazolopyrimidines?

Methodological Answer:

  • DMF vs. ethanol : DMF accelerates cyclocondensation but requires post-reaction methanol quenching .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes for carboxylate esters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one
Reactant of Route 2
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one

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